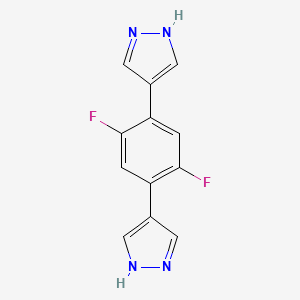
4,4'-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) is an organic compound characterized by the presence of two pyrazole rings connected through a difluorophenylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) typically involves the reaction of 2,5-difluorobenzene with hydrazine derivatives under controlled conditions. One common method includes the use of a condensation reaction where 2,5-difluorobenzene is reacted with hydrazine hydrate in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The difluorophenylene moiety allows for substitution reactions, where fluorine atoms can be replaced by other substituents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and substituted difluorophenylene derivatives.
Aplicaciones Científicas De Investigación
4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique properties. These interactions can influence various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine: Similar structure but with pyridine rings instead of pyrazole.
2,5-Difluoro-1,4-phenylene-bis(2-[4-(trifluoromethyl)phenyl]acrylonitrile): Another difluorophenylene derivative with different substituents.
Uniqueness
4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) is unique due to its specific combination of pyrazole rings and difluorophenylene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H8F2N4 |
|---|---|
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
4-[2,5-difluoro-4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C12H8F2N4/c13-11-1-9(7-3-15-16-4-7)12(14)2-10(11)8-5-17-18-6-8/h1-6H,(H,15,16)(H,17,18) |
Clave InChI |
NLBVLWDJBUTMCI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)C2=CNN=C2)F)C3=CNN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



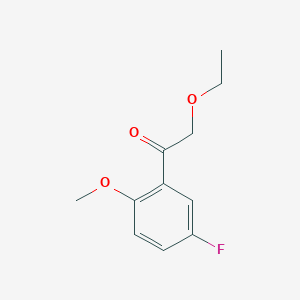
![9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11756233.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756235.png)
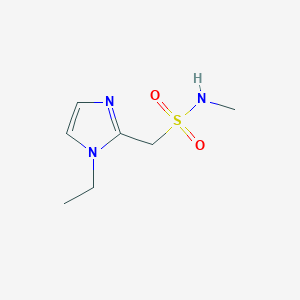
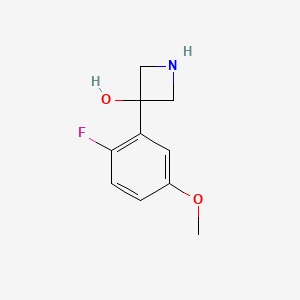
![ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate](/img/structure/B11756243.png)

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11756268.png)
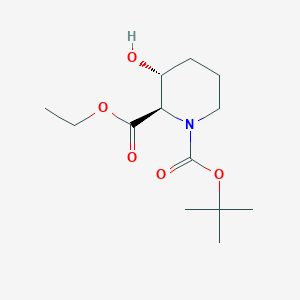
![1-(2,2-difluoroethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756283.png)
![tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11756318.png)

![2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol](/img/structure/B11756325.png)
